2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide
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Overview
Description
“2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests and also in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives has been a topic of research in the agrochemical and pharmaceutical industries . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step . There are different synthetic methods for introducing TFMP groups within other molecules .Scientific Research Applications
Biomarkers for Investigating Tobacco and Cancer
Research on human urinary carcinogen metabolites highlights the use of specific compounds as biomarkers to obtain crucial information about tobacco use and its association with cancer. This approach involves measuring metabolites of carcinogens and related compounds in the urine of smokers or those exposed to environmental tobacco smoke. Such biomarkers can provide insights into carcinogen dose, exposure differentiation, and metabolism in humans, contributing to studies on tobacco products and strategies for harm reduction as well as the evaluation of metabolic polymorphisms in cancer (Hecht, 2002).
Chemistry and Properties of Heterocyclic Compounds
The chemistry and properties of compounds like 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes are of significant interest, covering preparation procedures, properties of organic compounds, and their complex compounds. This encompasses their spectroscopic properties, structures, magnetic properties, biological, and electrochemical activity. Such research identifies potential areas of interest and unknown analogues, contributing to the development of new compounds with varied applications (Boča, Jameson, & Linert, 2011).
Microbial Degradation of Environmental Contaminants
The study of microbial degradation of polyfluoroalkyl chemicals in the environment reviews the biodegradability of important precursors such as fluorotelomer-based compounds. This research evaluates experimental setups, methodologies, and analytical techniques, offering insights into quantitative and qualitative relationships between precursors and degradation products. Understanding microbial degradation pathways and potential for defluorination is crucial for assessing the environmental fate and effects of these chemicals (Liu & Mejia Avendaño, 2013).
Corrosion Inhibition
Quinoline and its derivatives serve as effective anticorrosive materials due to their ability to form stable chelating complexes with metallic surfaces. Research in this area explores quinoline-based compounds as corrosion inhibitors, assessing their effectiveness and potential as green corrosion inhibitors. Such studies contribute to the development of new anticorrosive materials for industrial applications (Verma, Quraishi, & Ebenso, 2020).
Ecotoxicity Assessment
A weight of evidence analysis of the chronic ecotoxicity of nonylphenol ethoxylates and related compounds provides a comprehensive assessment of their environmental impact. This involves quality reviews of data and hazard assessments based on species sensitivity distributions. Such research is pivotal for environmental monitoring and regulation, contributing to the understanding of the toxic profiles of these compounds and their effects on wildlife and ecosystems (Staples et al., 2004).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines, have been used in the pharmaceutical and agrochemical industries . They are thought to interact with a variety of targets due to the unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety .
Mode of Action
Without specific information on “2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide”, it’s difficult to describe its exact mode of action. Trifluoromethyl groups in general are known to influence the biological activities and physical properties of compounds .
Biochemical Pathways
Compounds containing the trifluoromethyl group are known to have diverse biological activities .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties .
Result of Action
Without specific studies, it’s difficult to describe the molecular and cellular effects of “this compound”. Compounds with similar structures have been found to have diverse biological activities .
Action Environment
The trifluoromethyl group is known to influence the stability and reactivity of compounds .
properties
IUPAC Name |
2-ethoxy-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-2-22-14-12(7-4-8-19-14)13(21)20-11-6-3-5-10(9-11)15(16,17)18/h3-9H,2H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKMTVKZNBSSNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=N1)C(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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